molecular formula C6H8N2OS2 B181140 6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one CAS No. 86625-91-4

6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Cat. No. B181140
CAS RN: 86625-91-4
M. Wt: 188.3 g/mol
InChI Key: NHXOSEFPMNWWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Further research is needed to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has been shown to have biochemical and physiological effects in animal models. This compound has been shown to reduce the levels of certain inflammatory markers in the blood, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been shown to reduce the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potential as an anti-cancer and anti-inflammatory agent, making it a promising compound for further study. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one. One direction is to further study the mechanism of action of this compound, in order to better understand how it exerts its anti-cancer and anti-inflammatory effects. Another direction is to study the potential of this compound as a therapeutic agent in animal models of cancer and inflammation. Additionally, further research is needed to determine the safety and toxicity of this compound, in order to assess its potential for clinical use.

Synthesis Methods

The synthesis of 6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has been achieved through various methods. One of the most common methods involves the reaction of 2-mercapto-1-methylimidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate 2-(2-bromoacetophenylthio)-1-methylimidazole, which is then cyclized to form 6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one.

Scientific Research Applications

6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one has potential applications in scientific research. This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

CAS RN

86625-91-4

Product Name

6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one

Molecular Formula

C6H8N2OS2

Molecular Weight

188.3 g/mol

IUPAC Name

6-methyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one

InChI

InChI=1S/C6H8N2OS2/c1-7-5(9)4-2-11-3-8(4)6(7)10/h4H,2-3H2,1H3

InChI Key

NHXOSEFPMNWWGP-UHFFFAOYSA-N

SMILES

CN1C(=O)C2CSCN2C1=S

Canonical SMILES

CN1C(=O)C2CSCN2C1=S

Other CAS RN

86625-91-4

Origin of Product

United States

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